2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
2-((3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic coumarin derivative characterized by a methoxyphenoxy substituent at position 3, a methyl group at position 2, and an acetonitrile moiety at position 7 of the chromen-4-one core. The compound’s design leverages coumarin’s inherent bioactivity, with modifications aimed at enhancing solubility, stability, or target binding.
Properties
IUPAC Name |
2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-16-6-4-3-5-15(16)22-2)18(21)14-8-7-13(23-10-9-20)11-17(14)24-12/h3-8,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKORHNMBGKVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic molecule with notable biological activity. Its structure features a chromenone core, which is known for various pharmacological properties, combined with an acetonitrile moiety that enhances its chemical reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Chromenone Core | A fused bicyclic structure known for its antioxidant and anti-inflammatory properties. |
| Methoxyphenoxy Group | Enhances binding affinity to biological targets. |
| Acetonitrile Moiety | Imparts distinct chemical reactivity and potential biological activity. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : The chromenone structure provides free radical scavenging capabilities, contributing to its protective effects against oxidative stress.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and cancer progression.
Biological Activity Studies
Recent studies have investigated the biological activity of similar compounds derived from the chromenone structure, providing insights applicable to this compound.
In Vitro Studies
A study evaluating derivatives of chromenone demonstrated that compounds with similar structures exhibited significant inhibitory effects on COX-2 and LOX enzymes, indicating potential anti-inflammatory properties. For instance, certain derivatives showed IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
Cytotoxicity Assays
Cytotoxicity studies against cancer cell lines such as MCF-7 (breast cancer) revealed that several chromenone derivatives displayed moderate to high cytotoxic effects, suggesting potential applications in cancer therapy . The observed IC50 values for select compounds were notably lower than those of standard chemotherapeutic agents.
Case Studies
- Anti-Cancer Activity : A derivative of the compound was tested against MCF-7 cells, showing promising results with an IC50 value significantly lower than that of conventional treatments .
- Anti-inflammatory Effects : In a study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines, supporting its role as a potential anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, influencing physicochemical and biological properties:
Pharmacological and Physicochemical Properties
While bioactivity data for the target compound is absent in the evidence, analogs provide insights:
- Trifluoromethyl derivatives () exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for drug development.
- Methoxy positional isomers ( vs. 15) demonstrate that ortho-substitution (2-MeOPhO) may improve membrane permeability compared to meta-substitution (3-MeOPhO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
